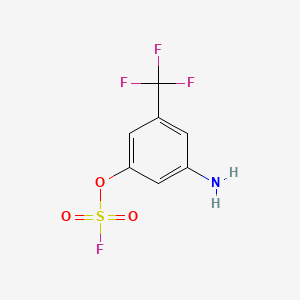![molecular formula C12H13F3N2O4 B13556190 Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13556190.png)
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate is an organic compound that features a trifluoromethyl group, a nitro group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
3-nitro-5-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-5-(trifluoromethyl)phenylcarbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological activities, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl [3-bromo-5-(trifluoromethyl)phenyl]carbamate
- Tert-butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate
- Tert-butyl [3-hydroxypropyl]carbamate
Uniqueness
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.
This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C12H13F3N2O4 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl N-[3-nitro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-4-7(12(13,14)15)5-9(6-8)17(19)20/h4-6H,1-3H3,(H,16,18) |
InChI Key |
YEHWQUJAYMJGIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


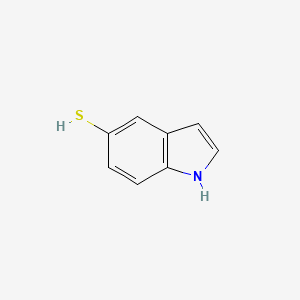
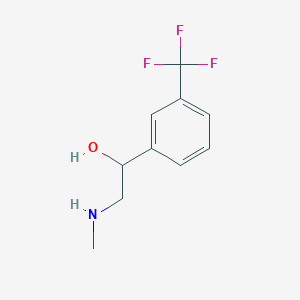
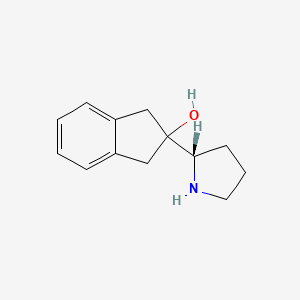
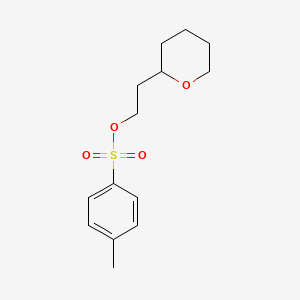
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)
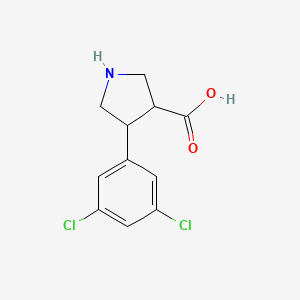
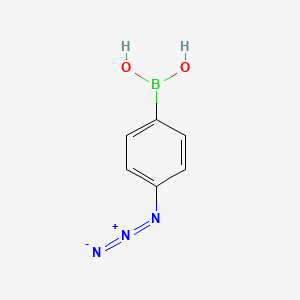
![tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)

![3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13556154.png)
![rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans](/img/structure/B13556157.png)
![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)

